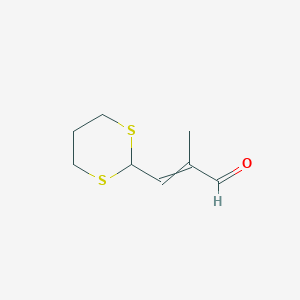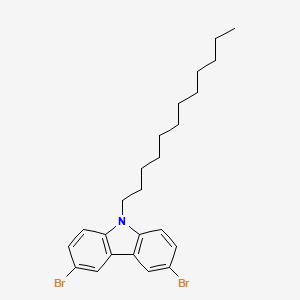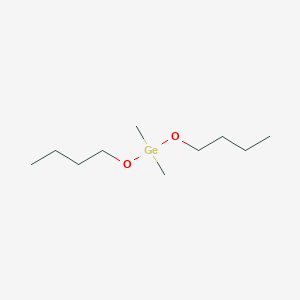
Dibutoxy(dimethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutoxy(dimethyl)germane is an organogermanium compound characterized by the presence of two butoxy groups and two methyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(dimethyl)germane typically involves the reaction of germanium tetrachloride with butanol and dimethylmagnesium. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
GeCl4+2BuOH+2Me2Mg→Ge(O-Bu)2(Me)2+2MgCl2
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Dibutoxy(dimethyl)germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and butanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutoxy(dimethyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of germanium-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of dibutoxy(dimethyl)germane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dibutoxy(dimethyl)silane: Similar structure but with silicon instead of germanium.
Dimethylgermane: Lacks the butoxy groups, making it less reactive in certain contexts.
Tetrabutoxygermane: Contains four butoxy groups, leading to different reactivity and applications.
Uniqueness
Dibutoxy(dimethyl)germane is unique due to the combination of butoxy and methyl groups attached to the germanium atom. This unique structure imparts specific chemical properties, such as reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
85233-05-2 |
|---|---|
Fórmula molecular |
C10H24GeO2 |
Peso molecular |
248.93 g/mol |
Nombre IUPAC |
dibutoxy(dimethyl)germane |
InChI |
InChI=1S/C10H24GeO2/c1-5-7-9-12-11(3,4)13-10-8-6-2/h5-10H2,1-4H3 |
Clave InChI |
FKALAVYZVWIQAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Ge](C)(C)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


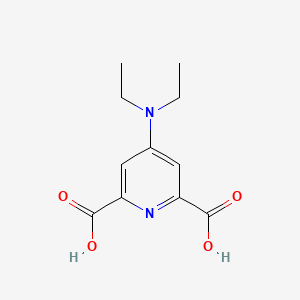
![2-[(Ethoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14405358.png)
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
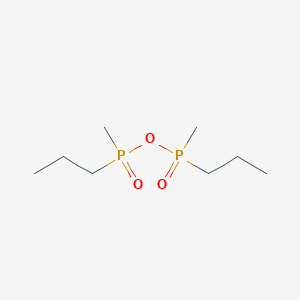
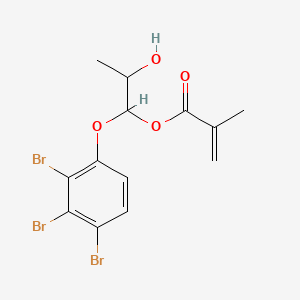
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
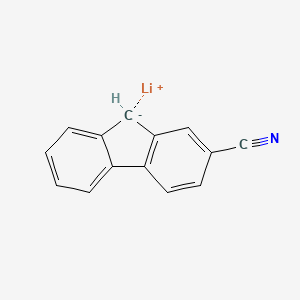
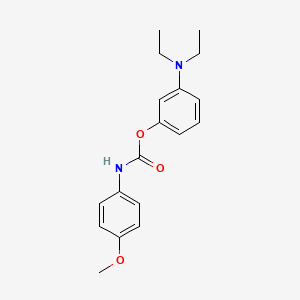
![4-[(E)-(4-{[(4-Butylphenyl)methyl]amino}phenyl)diazenyl]benzonitrile](/img/structure/B14405437.png)
